Adx 47273

Descripción

Propiedades

IUPAC Name |

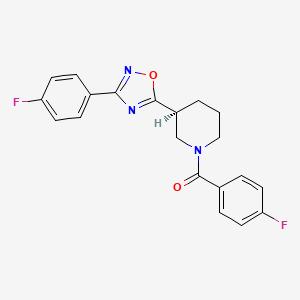

(4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2/c21-16-7-3-13(4-8-16)18-23-19(27-24-18)15-2-1-11-25(12-15)20(26)14-5-9-17(22)10-6-14/h3-10,15H,1-2,11-12H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQCCZHCFBHTTD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234386 | |

| Record name | ADX-47273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851881-60-2 | |

| Record name | ADX 47273 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851881-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ADX-47273 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851881602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADX-47273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADX-47273 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4P7L0W63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of ADX47273

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX47273 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G protein-coupled receptor critically involved in the modulation of synaptic plasticity and neuronal excitability. As a PAM, ADX47273 does not activate the mGluR5 receptor directly but rather enhances the receptor's response to its endogenous ligand, glutamate. This mechanism of action has positioned ADX47273 as a valuable research tool and a lead compound for the development of therapeutics targeting a range of central nervous system (CNS) disorders, including schizophrenia and cognitive deficits. This technical guide provides a comprehensive overview of the core mechanism of action of ADX47273, detailing its binding properties, downstream signaling effects, and the experimental protocols used for its characterization.

Core Mechanism: Positive Allosteric Modulation of mGluR5

ADX47273's primary mechanism of action is its function as a positive allosteric modulator of the mGluR5 receptor.[1] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds.[1] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the orthosteric ligand.

Binding Properties

Radioligand binding assays have been instrumental in characterizing the interaction of ADX47273 with the mGluR5 receptor. Notably, ADX47273 has been shown to inhibit the binding of [3H]MPEP, a well-characterized mGluR5 negative allosteric modulator (NAM), suggesting that ADX47273 binds to the same allosteric site as MPEP or a site that overlaps with it.[2][3]

Table 1: In Vitro Binding and Potency of ADX47273

| Parameter | Species | Cell Line | Assay | Value | Reference |

| EC50 | Rat | HEK293 expressing mGluR5 | Glutamate potentiation (50 nM) | 0.17 µM | [2] |

| EC50 | Rat | Primary astrocyte cultures | Glutamate potentiation (300 nM) | 0.23 µM | [2] |

| Ki | Rat | HEK293 cell membranes expressing mGluR5 | [3H]MPEP binding inhibition | 4.3 µM | [2] |

Downstream Signaling Pathways

The potentiation of glutamate signaling at mGluR5 by ADX47273 leads to the activation of downstream intracellular signaling cascades. The mGluR5 receptor is coupled to Gq/G11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Furthermore, studies have demonstrated that ADX47273 enhances the phosphorylation of key signaling proteins involved in synaptic plasticity and gene expression, namely the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB).[2]

Signaling Pathway Diagram

Caption: Signaling pathway of mGluR5 potentiation by ADX47273.

Experimental Protocols

In Vitro Assays

1. Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release in cells expressing mGluR5.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing rat mGluR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Dye Loading: Cells are seeded in 96-well plates and incubated overnight. The growth medium is then replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid. Cells are incubated for 45-60 minutes at 37°C.

-

Compound Addition and Measurement: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded, followed by the addition of ADX47273 or vehicle. After a short incubation, a sub-maximal concentration of glutamate (e.g., EC20) is added, and the change in fluorescence, indicating intracellular calcium concentration, is measured kinetically.

-

Data Analysis: The potentiation of the glutamate response by ADX47273 is calculated by comparing the fluorescence signal in the presence and absence of the compound. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

2. ERK and CREB Phosphorylation Western Blot

This method quantifies the levels of phosphorylated ERK and CREB in brain tissue following ADX47273 administration.

-

Tissue Preparation: Rats are administered ADX47273 or vehicle via intraperitoneal (i.p.) injection. At a specified time point, animals are euthanized, and brain regions of interest (e.g., prefrontal cortex, hippocampus) are rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated CREB (p-CREB). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membranes are then stripped and re-probed with antibodies for total ERK and total CREB to normalize for protein loading. Band intensities are quantified using densitometry software.

In Vivo Behavioral Models

1. Conditioned Avoidance Response (CAR) Test

The CAR test is a predictive model for antipsychotic efficacy.[4]

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.

-

Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), typically a light or tone, is presented for a set duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 5 seconds). The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat fails to move during the CS, the shock is delivered until it escapes to the other compartment (an escape response).

-

Testing: After stable avoidance behavior is established, rats are pre-treated with ADX47273 or vehicle at various doses and time points before the test session. The number of avoidance responses, escape responses, and escape failures are recorded.

-

Data Analysis: The effect of ADX47273 on CAR is assessed by comparing the percentage of avoidance responses in the drug-treated group to the vehicle-treated group.

2. Phencyclidine (PCP)-Induced Hyperlocomotion Test

PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia.[4]

-

Apparatus: An open-field arena equipped with automated photobeam detectors or a video-tracking system to measure locomotor activity.

-

Procedure: Rats are habituated to the open-field arena for a period (e.g., 30 minutes). They are then administered ADX47273 or vehicle, followed by an injection of PCP (e.g., 2.5 mg/kg). Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes).

-

Data Analysis: The total locomotor activity is compared between the different treatment groups to determine if ADX47273 can attenuate the hyperlocomotion induced by PCP.

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing ADX47273.

Conclusion

ADX47273 serves as a prototypical positive allosteric modulator of the mGluR5 receptor. Its ability to enhance the endogenous signaling of glutamate without direct receptor activation offers a nuanced approach to modulating glutamatergic neurotransmission. The in-depth understanding of its mechanism of action, derived from a combination of in vitro and in vivo studies, provides a solid foundation for the continued exploration of mGluR5 PAMs as potential therapeutic agents for a variety of CNS disorders. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the pharmacology and therapeutic potential of ADX47273 and related compounds.

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ADX47273: A Positive Allosteric Modulator of mGluR5

This technical guide provides a comprehensive overview of ADX47273, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Concepts

ADX47273 is a brain-penetrant small molecule that enhances the response of mGluR5 to its endogenous agonist, glutamate.[1][2] It exhibits no intrinsic agonist activity but potentiates glutamate-induced activation of the receptor.[3] This allosteric modulation offers a nuanced approach to enhancing glutamatergic transmission, which is implicated in various central nervous system (CNS) disorders. The compound has demonstrated preclinical efficacy in models of psychosis and cognitive deficits.[1][4]

Chemical Properties

| Property | Value |

| Chemical Name | (S)-(4-fluorophenyl)-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone |

| Molecular Formula | C20H17F2N3O2 |

| Molecular Weight | 369.36 g/mol |

| CAS Number | 851881-60-2 |

| SMILES | C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F |

Mechanism of Action and Signaling Pathway

ADX47273 binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric glutamate binding site.[3][5] This binding induces a conformational change in the receptor that increases its sensitivity to glutamate, thereby potentiating downstream signaling cascades. mGluR5 is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] These signaling events ultimately modulate neuronal excitability and synaptic plasticity.[6]

Pharmacological Profile

The following tables summarize the in vitro and in vivo pharmacological properties of ADX47273.

In Vitro Activity

| Parameter | Cell Line | Species | Value | Reference |

| EC50 (Glutamate Potentiation) | HEK 293 expressing mGluR5 | Rat | 0.17 µM | [1][8] |

| EC50 (Glutamate Potentiation) | Primary Astrocyte Cultures | Rat | 0.23 ± 0.07 µM | [8] |

| Ki ([3H]MPEP binding) | HEK 293 expressing mGluR5 | Rat | 4.3 ± 0.5 µM | [8] |

| Maximal Glutamate Response Increase | HEK 293 expressing mGluR5 | Rat | ~9-fold | [8] |

In Vivo Efficacy

| Animal Model | Species | Dose Range (mg/kg, i.p.) | Effect | Reference |

| Conditioned Avoidance Response | Rat | 1-100 | Attenuated avoidance behavior | [9] |

| PCP-Induced Hyperlocomotion | Rat | 1-100 | Did not reduce hyperlocomotion | [9] |

| Amphetamine-Induced Hyperlocomotion | Mouse | 100 | Blocked hyperlocomotion | [4] |

| Apomorphine-Induced Climbing | Mouse | 100 | Decreased climbing | [4] |

| Novel Object Recognition | Rat | 1-50 | Increased novel object recognition | [8] |

| Five-Choice Serial Reaction Time Test | Rat | 1-50 | Reduced impulsivity | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Assays

1. Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release by ADX47273 in cells expressing mGluR5.

-

Cell Culture: HEK293 cells stably expressing rat mGluR5 are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed with assay buffer. ADX47273 at various concentrations is then added to the wells.

-

Glutamate Stimulation: After a brief incubation with ADX47273, a sub-maximal (EC20) concentration of glutamate is added to the wells.

-

Data Acquisition: Fluorescence intensity is measured kinetically using a fluorescence plate reader (e.g., FLIPR or FlexStation) before and after the addition of glutamate.

-

Data Analysis: The increase in fluorescence in the presence of ADX47273 compared to vehicle control is used to determine the EC50 of potentiation.

2. Radioligand Binding Assay

This assay determines the binding affinity of ADX47273 to the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Membranes are prepared from HEK293 cells expressing rat mGluR5. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled mGluR5 allosteric antagonist (e.g., [3H]MPEP) and varying concentrations of ADX47273.

-

Incubation: The plate is incubated for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of ADX47273 that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

1. Novel Object Recognition (NOR) Test

This test assesses the effects of ADX47273 on recognition memory in rats.

-

Apparatus: A square open-field arena made of a non-porous material. A variety of objects that are of similar size but different in shape and texture are used.

-

Habituation: Rats are individually habituated to the empty arena for a set period (e.g., 5-10 minutes) on consecutive days prior to testing.

-

Drug Administration: ADX47273 or vehicle is administered intraperitoneally (i.p.) at a specified time before the familiarization phase.

-

Familiarization Phase: Each rat is placed in the arena containing two identical objects and allowed to explore them for a fixed duration (e.g., 5 minutes).

-

Retention Interval: The rat is returned to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

-

Test Phase: The rat is returned to the arena, which now contains one of the familiar objects and one novel object. The rat is allowed to explore for a set time (e.g., 5 minutes).

-

Data Analysis: The time spent exploring each object is recorded. A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. An increase in the discrimination index indicates enhanced recognition memory.

2. Conditioned Avoidance Response (CAR) Task

This task is used to evaluate the antipsychotic-like potential of ADX47273.

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.

-

Training: A rat is placed in one compartment. A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock, delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation. If the rat does not move, it receives the shock until it escapes to the other compartment. This is repeated for a set number of trials.

-

Drug Testing: Once the rats are trained to a stable level of avoidance, they are administered ADX47273 or vehicle i.p. before a test session.

-

Data Analysis: The number of avoidance responses (moving during the CS) and escape responses (moving during the US) is recorded. A decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

3. Phencyclidine (PCP)-Induced Hyperlocomotion

This model is used to assess the potential of ADX47273 to mitigate psychotomimetic-induced behaviors.

-

Apparatus: An open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).

-

Habituation: Rats are habituated to the open-field arena for a period before drug administration.

-

Drug Administration: Rats are pre-treated with ADX47273 or vehicle i.p. After a specified pre-treatment time, they are administered PCP to induce hyperlocomotion.

-

Data Acquisition: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration following PCP administration.

-

Data Analysis: The locomotor activity of the ADX47273-treated group is compared to that of the vehicle-treated group to determine if the compound attenuates PCP-induced hyperlocomotion.

Conclusion

ADX47273 is a well-characterized mGluR5 positive allosteric modulator with a clear mechanism of action and a promising preclinical profile. Its ability to enhance mGluR5 signaling in a controlled manner makes it a valuable tool for investigating the role of this receptor in CNS function and a potential therapeutic agent for disorders characterized by glutamatergic dysregulation. The data and protocols presented in this guide provide a solid foundation for further research and development of ADX47273 and other mGluR5 PAMs.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADX-47273 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. methyl-2-amino-atp.com [methyl-2-amino-atp.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Object Recognition Testing [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ADX47273: A Positive Allosteric Modulator of mGluR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data for ADX47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Function and Mechanism of Action

ADX47273 is a selective and potent positive allosteric modulator of the mGluR5 receptor.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs like ADX47273 bind to a distinct allosteric site on the receptor. This binding event does not directly activate the receptor but rather potentiates the receptor's response to the endogenous ligand, glutamate.[1] This modulatory action enhances the signaling cascade initiated by glutamate binding, leading to a more robust downstream cellular response.

The primary mechanism of action of ADX47273 involves increasing the sensitivity of mGluR5 to glutamate. This results in a leftward shift of the glutamate concentration-response curve, meaning that a lower concentration of glutamate is required to elicit a given level of receptor activation.[1] This enhancement of endogenous glutamatergic signaling is thought to be a key factor in the therapeutic potential of ADX47273.

Quantitative Data Summary

The following tables summarize the key quantitative data for ADX47273 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of ADX47273

| Parameter | Value | Cell Line/System | Reference |

| EC50 (for potentiation of glutamate response) | 170 nM | HEK293 cells expressing rat mGluR5 | [1] |

| Fold Shift (in glutamate EC50) | 9-fold (at 1 µM ADX47273) | HEK293 cells expressing rat mGluR5 | [1] |

| Ki (inhibition of [3H]MPEP binding) | 4.3 µM | Membranes from HEK293 cells expressing mGluR5 | [1] |

Table 2: In Vivo Efficacy of ADX47273 in Preclinical Models

| Preclinical Model | Species | Endpoint | Effective Dose (i.p.) | Reference |

| Conditioned Avoidance Response (CAR) | Rat | Attenuation of avoidance behavior | 100 mg/kg | [2] |

| Phencyclidine (PCP)-Induced Hyperlocomotion | Rat | No significant reduction | Up to 100 mg/kg | [2] |

| Amphetamine-Induced Hyperlocomotion | Rat | Reduction of hyperlocomotion | 3 and 10 mg/kg | |

| Apomorphine-Induced Deficits in Prepulse Inhibition | Rat | Reversal of deficits | 30 mg/kg | |

| Ethanol (B145695) Withdrawal-Induced Deficits in Reversal Learning (Barnes Maze) | Rat | Enhanced performance | 30 mg/kg | |

| Novel Object Recognition | Rat | Increased recognition | 1 mg/kg | [1] |

| Five-Choice Serial Reaction Time Test (Impulsivity) | Rat | Reduced impulsivity | 10 mg/kg | [1] |

Table 3: Pharmacokinetic Profile of ADX47273

| Parameter | Value | Species | Reference |

| Brain/Plasma Ratio | 4.6 | Not Specified |

Signaling Pathways

ADX47273, by potentiating mGluR5 activation, modulates several downstream signaling pathways implicated in synaptic plasticity and neuronal function. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Furthermore, studies have shown that ADX47273 administration leads to the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) in the hippocampus and prefrontal cortex.[1] These transcription factors play crucial roles in learning, memory, and synaptic plasticity.

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments cited in the literature for ADX47273.

Conditioned Avoidance Response (CAR) in Rats

-

Objective: To assess the antipsychotic-like potential of ADX47273.

-

Apparatus: A two-way shuttle box divided into two equal compartments by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric footshock.

-

Procedure:

-

Acquisition: Rats are trained to associate a conditioned stimulus (CS), typically a light or a tone, with an unconditioned stimulus (US), a mild footshock.

-

The CS is presented for a fixed duration (e.g., 10 seconds) followed by the US.

-

An avoidance response is recorded if the rat moves to the other compartment during the CS presentation, thus avoiding the footshock.

-

An escape response is recorded if the rat moves to the other compartment after the onset of the US.

-

Training continues for a set number of trials or until a criterion of successful avoidance is met.

-

Testing: Once the avoidance response is stably acquired, rats are administered ADX47273 (e.g., 100 mg/kg, i.p.) or a vehicle control prior to the test session.

-

The number of avoidance and escape responses are recorded during the test session.

-

-

Data Analysis: The primary outcome measure is the percentage of avoidance responses. A significant reduction in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.

Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

-

Objective: To evaluate the potential of ADX47273 to counteract the psychotomimetic effects of the NMDA receptor antagonist, PCP.

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams) to quantify locomotor activity.

-

Procedure:

-

Habituation: Rats are individually placed in the open-field arenas for a period (e.g., 30-60 minutes) to allow for acclimation to the novel environment.

-

Drug Administration: Rats are pre-treated with ADX47273 (at various doses, i.p.) or vehicle.

-

After a specified pre-treatment time, rats are administered PCP (e.g., 2.5-5 mg/kg, i.p.) to induce hyperlocomotion.

-

Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes) immediately following PCP administration.

-

-

Data Analysis: The total distance traveled and other locomotor parameters are compared between the ADX47273-treated groups and the vehicle-treated control group. A significant reduction in PCP-induced hyperlocomotion suggests antipsychotic-like properties.

Barnes Maze for Reversal Learning in Rats with Ethanol Withdrawal

-

Objective: To assess the cognitive-enhancing effects of ADX47273 on deficits in cognitive flexibility induced by ethanol withdrawal.

-

Apparatus: A circular, elevated platform with a number of equally spaced holes around the perimeter. One of the holes leads to an escape box located beneath the platform. Visual cues are placed around the maze for spatial navigation.

-

Procedure:

-

Ethanol Exposure and Withdrawal: Rats are subjected to a 'binge-like' ethanol exposure protocol (e.g., daily intragastric administration of ethanol for a set period) followed by a withdrawal period.

-

Acquisition Training: Rats are trained to locate the escape box from a starting position in the center of the maze. Aversive stimuli (e.g., bright light, loud noise) are used to motivate the rats to find the escape hole.

-

Reversal Training: After the initial learning phase, the location of the escape box is moved to a new position.

-

Drug Administration: ADX47273 (e.g., 30 mg/kg, i.p.) or vehicle is administered prior to the reversal training sessions.

-

Data Collection: The latency to find the new escape hole location and the number of errors (pokes into incorrect holes) are recorded during the reversal trials.

-

-

Data Analysis: A reduction in the latency and number of errors to find the new escape location in the ADX47273-treated group compared to the vehicle group indicates an improvement in cognitive flexibility.

Clinical Trials

As of the latest available information, there are no publicly registered clinical trials specifically investigating ADX47273 in human subjects. The development status of this compound remains preclinical.

Conclusion

ADX47273 is a potent and selective mGluR5 positive allosteric modulator with a promising preclinical profile. It has demonstrated efficacy in animal models relevant to schizophrenia and cognitive dysfunction. Its ability to enhance endogenous glutamate signaling through a modulatory mechanism presents a novel therapeutic approach. While the preclinical data are encouraging, particularly its favorable brain penetration, the lack of publicly available clinical trial data indicates that its journey to clinical application is still in the early stages. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to assess its safety and efficacy in human populations.

References

Adx 47273 preclinical studies summary

An in-depth technical guide on the preclinical studies of ADX47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Introduction

ADX47273, with the chemical name S-(4-fluorophenyl)-(3-(3-(4-fluorophenyl)-(1,2,4)-oxadiazol-5-yl)piperidin-1-yl)methanone, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] As a PAM, ADX47273 does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. Preclinical research has extensively investigated its potential therapeutic applications, particularly in the context of schizophrenia and cognitive disorders, where mGluR5 modulation is considered a promising strategy. This guide summarizes the key preclinical findings for ADX47273, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and the methodologies used in its evaluation.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of ADX47273.

Table 1: In Vitro Pharmacology of ADX47273

| Parameter | Cell Line/System | Value | Reference |

| EC50 | HEK293 cells expressing rat mGlu5 | 170 nM | [3] |

| EC50 (in the presence of 50 nM glutamate) | HEK293 cells expressing rat mGlu5 | 0.17 ± 0.03 µM | [3] |

| EC50 (in the presence of 300 nM glutamate) | Primary astrocyte cultures | 0.23 ± 0.07 µM | [3] |

| Fold-shift in glutamate EC50 | HEK293 cells expressing rat mGlu5 | 4-fold at 0.1 µM; 9-fold at 1 µM | [3] |

| Fold-shift in glutamate EC50 | Primary astrocyte cultures | 4-fold at 1 µM; 9-fold at 3 µM | [3] |

| Ki (vs. [3H]MPEP binding) | Membranes from HEK293 cells expressing mGlu5 | 4.3 ± 0.5 µM | [3] |

| Selectivity | Other mGlu subtypes | No activity | [3] |

Table 2: In Vivo Efficacy of ADX47273 in Animal Models

| Animal Model | Species/Strain | Dose | Effect | Reference |

| Conditioned Avoidance Response (CAR) | Sprague-Dawley rats | 30 mg/kg, i.p. | Reduced conditioned avoidance responding | |

| CAR | Sprague-Dawley rats | 100 mg/kg, i.p. | Significantly decreased conditioned avoidance response | [3] |

| Apomorphine-induced climbing | CF-1 mice | 10-300 mg/kg, i.p. | Dose-dependent decrease | [3] |

| Phencyclidine (PCP), apomorphine, and amphetamine-induced locomotor activity | Mice | 100 mg/kg, i.p. (MED) | Blocked hyperlocomotion | |

| Novel Object Recognition (NOR) | Rats | 1-50 mg/kg, i.p. | Increased novel object recognition | [3] |

| Five-Choice Serial Reaction Time Test (5-CSRTT) | Rats | 10 mg/kg, i.p. | Reduced impulsivity | [3] |

| Ethanol (B145695) withdrawal-induced deficits in reversal learning (Barnes maze) | Wistar rats | 30 mg/kg, i.p. | Attenuated deficits | [4] |

Table 3: Pharmacokinetic Properties of ADX47273

| Parameter | Species | Value | Reference |

| Brain/Plasma Ratio | Not specified | 4.6 |

Experimental Protocols

In Vitro Assays

Cell Culture and mGluR5 Activity Assay:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing rat mGluR5 were used.

-

Culture Conditions: Cells were maintained in standard culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Principle: The potency of ADX47273 as a positive allosteric modulator was determined by measuring its ability to potentiate the intracellular calcium mobilization induced by a sub-maximal concentration of glutamate.

-

Procedure:

-

Cells were plated in 96-well plates and grown to confluence.

-

The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

ADX47273 was added at various concentrations, followed by a fixed, sub-maximal concentration of glutamate (e.g., 50 nM).

-

The change in intracellular calcium concentration was measured using a fluorometric imaging plate reader.

-

EC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Behavioral Models

Conditioned Avoidance Response (CAR):

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.

-

Drug Administration: ADX47273 was administered intraperitoneally (i.p.) at doses ranging from 10 to 100 mg/kg.

-

Procedure:

-

Acquisition Training: Rats were trained to avoid a footshock (unconditioned stimulus, US) by moving from one compartment to the other upon presentation of a conditioned stimulus (CS), typically a light or a tone. Each trial consisted of a 10-second CS presentation followed by a 0.5 mA footshock for a maximum of 10 seconds. An avoidance response was recorded if the rat moved to the other compartment during the CS presentation. An escape response was recorded if the rat moved during the US presentation.

-

Testing: After stable avoidance behavior was established, rats were treated with ADX47273 or vehicle prior to the test session. The number of avoidances, escapes, and failures to respond were recorded.

-

-

Data Analysis: The data were analyzed using appropriate statistical tests (e.g., ANOVA) to compare the effects of different doses of ADX47273 with the vehicle control group.

Novel Object Recognition (NOR):

-

Animals: Male rats (e.g., Sprague-Dawley or Wistar).

-

Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A variety of objects with different shapes and textures were used.[5]

-

Drug Administration: ADX47273 was administered i.p. at doses ranging from 1 to 50 mg/kg.[3]

-

Procedure:

-

Habituation: Rats were allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.[6][7]

-

Familiarization/Training Phase: Two identical objects were placed in the arena, and the rat was allowed to explore them for a defined period (e.g., 5-10 minutes).

-

Test Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects was replaced with a novel object. The rat was then returned to the arena, and the time spent exploring the novel and familiar objects was recorded for a set period (e.g., 5 minutes).

-

-

Data Analysis: A discrimination index (DI) was calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Statistical comparisons were made between treatment groups.

Five-Choice Serial Reaction Time Test (5-CSRTT):

-

Animals: Male rats (e.g., Long-Evans or Sprague-Dawley).

-

Apparatus: An operant chamber with five apertures, each equipped with a stimulus light and an infrared detector to register nose pokes. A food dispenser delivered reward pellets.[1]

-

Drug Administration: ADX47273 was administered i.p., for example at a dose of 10 mg/kg.[3]

-

Procedure:

-

Training: Rats were food-restricted to 85-90% of their free-feeding weight and trained to nose-poke an illuminated aperture to receive a food reward. The stimulus duration and inter-trial interval (ITI) were gradually decreased to increase task difficulty.

-

Testing: Once a stable baseline performance was achieved, rats were challenged with a variable ITI to assess impulsivity. ADX47273 or vehicle was administered before the test session.

-

-

Data Analysis: Key performance measures included accuracy (correct responses/total responses), omissions (failure to respond), premature responses (responses during the ITI, a measure of impulsivity), and perseverative responses. Data were analyzed using appropriate statistical methods.

Biochemical Assays

Western Blotting for pERK and pCREB:

-

Animals: Male Long-Evans rats.

-

Drug Administration: ADX47273 was administered i.p. at a dose of 10 mg/kg.[3]

-

Procedure:

-

Tissue Collection: At a specified time after drug administration, rats were euthanized, and brain regions of interest (e.g., prefrontal cortex, hippocampus) were rapidly dissected and frozen.

-

Protein Extraction: Tissues were homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: Membranes were blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated CREB (pCREB), as well as total ERK and CREB. This was followed by incubation with appropriate horseradish peroxidase-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the levels of phosphorylated proteins were normalized to the total protein levels.

-

Microdialysis for Dopamine (B1211576) Measurement:

-

Animals: Male Sprague-Dawley rats.[3]

-

Drug Administration: ADX47273 was administered i.p. at a dose of 175 mg/kg.[3]

-

Procedure:

-

Surgery: Rats were anesthetized, and a guide cannula was stereotaxically implanted, targeting the nucleus accumbens.

-

Microdialysis: After recovery, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before and after the administration of ADX47273.[8]

-

Dopamine Analysis: The concentration of dopamine in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis: Dopamine levels were expressed as a percentage of the baseline concentration and compared between the pre- and post-drug administration periods.

Pharmacokinetic Studies

LC-MS/MS Method for ADX47273 Quantification:

-

Sample Preparation:

-

Plasma samples were subjected to protein precipitation with a solvent like acetonitrile (B52724).

-

Brain tissue was homogenized, followed by protein precipitation or liquid-liquid extraction.

-

-

Chromatography:

-

LC System: A high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM) was used to selectively detect and quantify ADX47273 and an internal standard.

-

-

Data Analysis: A calibration curve was generated using standards of known concentrations to quantify the amount of ADX47273 in the plasma and brain samples.

Mandatory Visualization

mGluR5 Signaling Pathway

Caption: mGluR5 signaling pathway activated by glutamate and enhanced by ADX47273.

Experimental Workflow: Novel Object Recognition (NOR) Test

Caption: Workflow for the Novel Object Recognition (NOR) test.

Experimental Workflow: Western Blot for pERK/pCREB Analysis

Caption: Workflow for Western Blot analysis of pERK and pCREB.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. Discovery of molecular switches within the ADX-47273 mGlu5 PAM scaffold that modulate modes of pharmacology to afford potent mGlu5 NAMs, PAMs and partial antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. mmpc.org [mmpc.org]

- 8. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of ADX47273

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a promising therapeutic agent for central nervous system (CNS) disorders, particularly schizophrenia, understanding its downstream signaling cascades is paramount for elucidating its mechanism of action and advancing drug development efforts. This guide provides a comprehensive overview of the core signaling pathways modulated by ADX47273, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: mGluR5 Positive Allosteric Modulation

ADX47273 does not activate mGluR5 directly but potentiates the receptor's response to its endogenous ligand, glutamate. This allosteric modulation enhances the conformational changes in mGluR5 induced by glutamate binding, leading to a more robust and sustained activation of downstream signaling pathways. This mechanism is advantageous as it preserves the natural spatio-temporal dynamics of glutamatergic neurotransmission.

Primary Downstream Signaling Pathways

The potentiation of mGluR5 by ADX47273 initiates a cascade of intracellular events, primarily through Gq/11 protein coupling. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are pivotal in activating the core downstream signaling pathways of ADX47273.

Intracellular Calcium (Ca2+) Mobilization

A hallmark of mGluR5 activation is the mobilization of intracellular calcium. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. ADX47273 significantly enhances this glutamate-induced calcium influx.

ADX47273 potentiates glutamate-induced intracellular calcium release.

Mitogen-Activated Protein Kinase (MAPK) Pathway: ERK1/2 Activation

The increase in intracellular calcium and the activation of Protein Kinase C (PKC) by DAG converge on the Ras-Raf-MEK-ERK signaling cascade, also known as the MAPK pathway. ADX47273 has been shown to dose-dependently increase the phosphorylation, and thus activation, of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

ADX47273-mediated mGluR5 potentiation activates the ERK1/2 pathway.

CREB Phosphorylation

Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, including the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, leading to the transcription of genes involved in neuronal plasticity, learning, and memory.

The mGluR5 Positive Allosteric Modulator ADX47273: A Technical Guide to its Effects on ERK and CREB Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ADX47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), on the phosphorylation of key intracellular signaling proteins, Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB). This document summarizes available quantitative data, outlines detailed experimental methodologies for relevant assays, and presents visual representations of the associated signaling pathways and experimental workflows.

Introduction

ADX47273 is a potent and selective positive allosteric modulator of the mGluR5 receptor.[1] These receptors are pivotal in modulating synaptic plasticity and are functionally linked with N-methyl-d-aspartate (NMDA) receptors, which are well-established upstream regulators of the ERK/CREB signaling cascade.[2] The modulation of mGluR5 activity by compounds like ADX47273 has been a significant area of research for its potential therapeutic applications in various neurological and psychiatric disorders. Understanding the downstream signaling consequences of ADX47273, particularly its impact on ERK and CREB phosphorylation, is crucial for elucidating its mechanism of action and therapeutic potential.

Quantitative Data Summary

The following table summarizes the quantitative effects of ADX47273 on ERK and CREB phosphorylation based on available data. In-vivo studies have demonstrated a dose-dependent increase in the phosphorylation of both ERK and CREB in key brain regions of rats following systemic administration of ADX47273.

| Parameter | Compound | Assay | System | Brain Regions | Dosage/Concentration | Effect | Reference |

| ERK Phosphorylation | ADX47273 | Western Blot | In-vivo (Rat) | Hippocampus, Prefrontal Cortex | 1-10 mg/kg (single i.p. injection) | Dose-dependent increase | [1] |

| CREB Phosphorylation | ADX47273 | Western Blot | In-vivo (Rat) | Hippocampus, Prefrontal Cortex | 1-10 mg/kg (single i.p. injection) | Dose-dependent increase | [1] |

Signaling Pathway

The potentiation of mGluR5 by ADX47273 is hypothesized to initiate a cascade of intracellular events leading to the phosphorylation and activation of ERK and CREB. This pathway is critical for synaptic plasticity and gene expression underlying learning and memory.

Experimental Protocols

While the specific, detailed protocol for the in-vivo experiments cited above is not publicly available, a representative methodology for assessing protein phosphorylation in brain tissue via Western blot is provided below. This protocol is a composite of standard techniques in the field.

Objective: To determine the levels of phosphorylated ERK (p-ERK) and phosphorylated CREB (p-CREB) in rat hippocampus and prefrontal cortex following intraperitoneal (i.p.) administration of ADX47273.

Materials:

-

ADX47273

-

Vehicle solution (e.g., saline, DMSO/Tween/saline mixture)

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for brain extraction

-

Liquid nitrogen

-

Tissue homogenization buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-CREB (Ser133), anti-total CREB, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Animal Dosing:

-

Acclimate rats to the housing facility for at least one week.

-

Prepare a stock solution of ADX47273 in the appropriate vehicle.

-

Administer ADX47273 (e.g., 1, 3, 10 mg/kg) or vehicle via i.p. injection.

-

-

Tissue Collection:

-

At a predetermined time point post-injection (e.g., 30-60 minutes), anesthetize the rats.

-

Rapidly dissect the hippocampus and prefrontal cortex on ice.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

-

-

Protein Extraction:

-

Homogenize the frozen brain tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize protein concentrations for all samples with lysis buffer.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, p-CREB, total CREB, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescent imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein bands to their respective total protein bands.

-

Further normalize these ratios to the loading control to account for any loading inaccuracies.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

-

Experimental Workflow

The following diagram outlines the general workflow for an in-vivo study investigating the effects of ADX47273 on ERK and CREB phosphorylation.

Conclusion

The available data indicates that the mGluR5 PAM, ADX47273, enhances the phosphorylation of ERK and CREB in brain regions critical for cognitive function. This action is consistent with its proposed mechanism of potentiating mGluR5 signaling, which is known to be coupled to intracellular cascades that regulate neuronal plasticity and gene expression. The provided experimental framework offers a robust methodology for further investigation into the molecular effects of ADX47273 and other mGluR5 modulators. Further research is warranted to fully elucidate the dose-response and time-course of these effects and to correlate them with behavioral outcomes.

References

- 1. Differential effect of the mGlu5 receptor positive allosteric modulator ADX-47273 on early and late hippocampal LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Selectivity Profile of ADX47273 for the Metabotropic Glutamate Receptor 5 (mGluR5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of ADX47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document details the quantitative data on its potency and selectivity, outlines the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Introduction to ADX47273 and mGluR5

ADX47273, chemically known as S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1][2][3]-oxadiazol-5-yl]-piperidin-1-yl}-methanone, is a potent, selective, and brain-penetrant positive allosteric modulator of mGluR5.[1][4] mGluR5 is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. The development of selective mGluR5 PAMs like ADX47273 is of significant interest for the potential treatment of various central nervous system (CNS) disorders, including schizophrenia and cognitive impairments.[3][5] Allosteric modulators offer a promising therapeutic strategy as they fine-tune the receptor's response to the endogenous ligand, glutamate, rather than causing a constant activation, which can lead to rapid desensitization.[5]

Quantitative Selectivity Profile of ADX47273

The selectivity of ADX47273 for mGluR5 over other mGluR subtypes is a key feature of its pharmacological profile. The following tables summarize the available quantitative data from in vitro studies.

Potency at mGluR5

| Parameter | Cell Line | Species | Value | Reference |

| EC50 (Glutamate Potentiation) | HEK293 | Rat | 170 nM | [1] |

| EC50 (Glutamate Potentiation) | Primary Astrocytes | Rat | 230 nM | [1] |

| Ki ([3H]MPEP Binding) | HEK293 | Rat | 4.3 µM | [1] |

Selectivity against other mGluR Subtypes

ADX47273 has been profiled against other mGluR subtypes to determine its selectivity. At a concentration of 10 µM, ADX47273 showed no significant activity at other mGluR subtypes tested.

| Receptor Subtype | Assay Type | Agonist | ADX47273 Concentration | % Activity vs. Control | Reference |

| mGluR1b | Ca2+ Mobilization | Glutamate | 10 µM | No significant effect | [1] |

| mGluR2 | [35S]GTPγS Binding | LY379268 | 10 µM | No significant effect | [1] |

| mGluR3 | [35S]GTPγS Binding | LY379268 | 10 µM | No significant effect | [1] |

| mGluR4 | [35S]GTPγS Binding | L-AP4 | 10 µM | No significant effect | [1] |

| mGluR6 | [35S]GTPγS Binding | L-AP4 | 10 µM | No significant effect | [1] |

| mGluR7 | [35S]GTPγS Binding | L-AP4 | 10 µM | No significant effect | [1] |

| mGluR8 | [35S]GTPγS Binding | L-AP4 | 10 µM | No significant effect | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of ADX47273's selectivity.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of ADX47273 at the mGluR5 allosteric site labeled by [3H]MPEP.

Materials:

-

HEK293 cells stably expressing rat mGluR5.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

-

Radioligand: [3H]MPEP (2-methyl-6-(phenylethynyl)pyridine).

-

Non-specific binding control: Unlabeled MPEP (10 µM).

-

Test compound: ADX47273.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing rat mGluR5.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, the membrane preparation (typically 20-50 µg of protein), varying concentrations of ADX47273, and a fixed concentration of [3H]MPEP (e.g., 2 nM).

-

For determining non-specific binding, add 10 µM unlabeled MPEP instead of ADX47273 in separate wells.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the ADX47273 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

This assay measures the ability of a compound to modulate the receptor's functional response, in this case, the release of intracellular calcium upon activation.

Objective: To determine the EC50 of ADX47273 for the potentiation of the glutamate-induced calcium response at mGluR5.

Materials:

-

HEK293 cells stably expressing rat mGluR5.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Glutamate (agonist).

-

Test compound: ADX47273.

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating:

-

Seed HEK293 cells expressing rat mGluR5 into 96- or 384-well plates and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with a small amount of Pluronic F-127 to aid in dye solubilization.

-

Remove the cell culture medium and add the dye loading solution to the cells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

-

Assay Protocol:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorometric imaging plate reader.

-

Add varying concentrations of ADX47273 to the wells and incubate for a short period.

-

Add a fixed, sub-maximal concentration of glutamate (e.g., EC20) to the wells.

-

Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of a maximal concentration of glutamate.

-

Plot the normalized response against the logarithm of the ADX47273 concentration.

-

Determine the EC50 value from the resulting sigmoidal curve using non-linear regression.

-

Visualizations

The following diagrams illustrate the mGluR5 signaling pathway and the workflows for the experimental protocols described above.

Caption: mGluR5 Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Calcium Mobilization Assay Workflow.

Conclusion

The data presented in this guide demonstrate that ADX47273 is a potent positive allosteric modulator of mGluR5. The comprehensive selectivity profiling confirms its high specificity for mGluR5 over other mGluR subtypes. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated side effects. The detailed experimental protocols provide a basis for the replication and further investigation of the pharmacological properties of ADX47273 and other mGluR5 modulators. The combination of potent on-target activity and a clean selectivity profile makes ADX47273 a valuable tool for studying the role of mGluR5 in the CNS and a promising lead for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabotropic glutamate receptor 5 – a promising target in drug development and neuroimaging [ouci.dntb.gov.ua]

- 3. [논문]ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: A Novel Metabotropic Glutamate Receptor 5-Selective Positive Allosteric Modulator with Preclinical Antipsychotic-Like and Procognitive Activities [scienceon.kisti.re.kr]

- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ADX-47273: A Positive Allosteric Modulator of mGluR5

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a member of the G-protein coupled receptor family, mGluR5 is a key player in excitatory neurotransmission and synaptic plasticity, making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ADX-47273, intended to support ongoing research and drug development efforts. The document details its mechanism of action, key in vitro and in vivo experimental data, and the downstream signaling pathways it modulates.

Chemical Structure and Properties

ADX-47273, with the IUPAC name (S)-(4-fluorophenyl)(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone, is a synthetic organic compound with a molecular formula of C₂₀H₁₇F₂N₃O₂ and a molecular weight of 369.37 g/mol .[1][2] Its structure features a central piperidine (B6355638) ring substituted with a 4-fluorophenyl-1,2,4-oxadiazole moiety and a 4-fluorobenzoyl group.

| Property | Value | Reference |

| IUPAC Name | (S)-(4-fluorophenyl)(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone | [1] |

| Molecular Formula | C₂₀H₁₇F₂N₃O₂ | [1] |

| Molecular Weight | 369.37 g/mol | [1] |

| CAS Number | 851881-60-2 | [1] |

| Canonical SMILES | C1C--INVALID-LINK--C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Solubility | Soluble in DMSO | |

| Physical Appearance | White to off-white solid |

Pharmacological Properties

ADX-47273 acts as a positive allosteric modulator of the mGluR5 receptor, meaning it binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate.[3][4] This modulation enhances the downstream signaling cascade initiated by glutamate binding.

In Vitro Potency and Efficacy

The potency and efficacy of ADX-47273 have been characterized in various in vitro assays, primarily using cell lines expressing the mGluR5 receptor.

| Assay | Cell Line | Parameter | Value | Reference |

| mGluR5 Potentiation (Ca²⁺ flux) | HEK293 cells expressing rat mGluR5 | EC₅₀ | 170 nM | [4] |

| mGluR5 Potentiation (Ca²⁺ flux) | Primary rat cortical astrocytes | EC₅₀ | 230 nM | [4] |

| [³H]MPEP Binding Inhibition | Membranes from HEK293 cells expressing rat mGluR5 | Kᵢ | 4.3 µM | [4] |

Selectivity

ADX-47273 exhibits high selectivity for the mGluR5 receptor. It has been shown to have no significant activity at other mGluR subtypes (mGluR1, 2, 3, 4, 6, 7, and 8) or at a broad panel of other neurotransmitter receptors, ion channels, and transporters at concentrations up to 10 µM.

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the potential of ADX-47273 in treating symptoms related to schizophrenia and cognitive deficits.

| Animal Model | Species | Effect | Dose Range (i.p.) | Reference |

| Conditioned Avoidance Response | Rat | Significant decrease in avoidance responding | 100 mg/kg | [1] |

| Novel Object Recognition | Mouse | Reversal of scopolamine-induced amnesia | 3-30 mg/kg | |

| Amphetamine-induced hyperlocomotion | Mouse | Attenuation of hyperlocomotion | 10-100 mg/kg | |

| Reversal Learning (Barnes Maze) | Rat | Attenuation of ethanol (B145695) withdrawal-induced deficits | 30 mg/kg | [5] |

Mechanism of Action and Signaling Pathway

ADX-47273 enhances the function of mGluR5, which is a Gq/G11-coupled G-protein coupled receptor.[6][7][8] Upon activation by glutamate, mGluR5 initiates a downstream signaling cascade that leads to the mobilization of intracellular calcium and the activation of various protein kinases.

Caption: mGluR5 Signaling Pathway Modulated by ADX-47273.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize ADX-47273.

In Vitro: mGluR5 Potentiation Assay (Calcium Flux)

This assay measures the ability of ADX-47273 to potentiate glutamate-induced increases in intracellular calcium in cells expressing mGluR5.

Caption: Workflow for the mGluR5 Potentiation (Calcium Flux) Assay.

Detailed Methodology:

-

Cell Culture: HEK293 cells stably expressing rat mGluR5 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.

-

Compound Addition: The dye-containing medium is removed, and cells are washed. A buffer solution containing varying concentrations of ADX-47273 is then added to the wells.

-

Glutamate Stimulation: After a brief incubation with ADX-47273, a fixed, sub-maximal concentration of glutamate (e.g., the EC₂₀ concentration) is added to the wells to stimulate the mGluR5 receptor.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence in the presence of ADX-47273 is compared to the response with glutamate alone. The concentration-response curve for ADX-47273 is plotted, and the EC₅₀ value is calculated using non-linear regression.

In Vivo: Conditioned Avoidance Response (CAR)

This behavioral model is used to assess the antipsychotic-like potential of compounds.[1]

Caption: Workflow for the Conditioned Avoidance Response (CAR) Test.

Detailed Methodology:

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.

-

Training: Rats are trained over several sessions to associate a conditioned stimulus (CS), such as a light or a tone, with an upcoming unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.

-

Drug Administration: On the test day, rats are administered ADX-47273 or a vehicle control via intraperitoneal (i.p.) injection at a specified time before the behavioral testing.

-

Testing: The rat is placed in the shuttle box, and a series of trials are conducted where the CS is presented, followed by the US if the rat does not move. The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.

-

Data Analysis: The percentage of avoidance responses is calculated for each treatment group and compared to the vehicle control group to determine the effect of ADX-47273.

In Vivo: Novel Object Recognition (NOR)

This test assesses a rodent's ability to recognize a novel object in a familiar environment, a measure of learning and memory.[9][10]

Detailed Methodology:

-

Habituation: On the first day, mice are allowed to freely explore an open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment.

-

Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined period.

-

Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

-

Drug Administration: ADX-47273 or a vehicle is administered before the training phase or before the test phase, depending on the aspect of memory being investigated (acquisition or retrieval).

-

Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Synthesis

The synthesis of ADX-47273 involves a multi-step process. A key step is the formation of the 1,2,4-oxadiazole (B8745197) ring, followed by the coupling of the piperidine and benzoyl moieties. While a detailed, step-by-step protocol for the specific synthesis of ADX-47273 is proprietary, related syntheses of similar 1,2,4-oxadiazole-containing compounds have been published in the scientific literature.[11][12] These generally involve the reaction of an amidoxime (B1450833) with an acyl chloride or anhydride (B1165640) to form the oxadiazole ring. The piperidine fragment is typically introduced via N-acylation.

Conclusion

ADX-47273 is a valuable research tool for investigating the role of mGluR5 in the central nervous system. Its high potency, selectivity, and in vivo efficacy in preclinical models of psychiatric and cognitive disorders highlight its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive summary of its chemical and pharmacological properties to aid researchers and drug development professionals in their exploration of mGluR5-targeted therapies.

References

- 1. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADX-47273 - Amerigo Scientific [amerigoscientific.com]

- 4. selleckchem.com [selleckchem.com]

- 5. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 9. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]